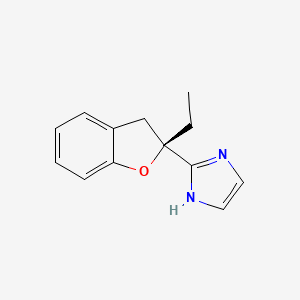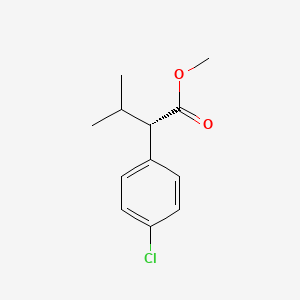![molecular formula C9H8N2O2 B12855619 1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
1H-pyrrolo[2,3-b]pyridine-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-pyrrolo[2,3-b]pyridine-4-acetic acid is a heterocyclic compound that belongs to the pyridine and pyrrole family It is known for its unique structure, which combines a pyridine ring fused with a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a pyrrole derivative in the presence of a catalyst. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired product through a cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
化学反应分析
Types of Reactions
1H-pyrrolo[2,3-b]pyridine-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolo derivatives with different functional groups .
科学研究应用
1H-pyrrolo[2,3-b]pyridine-4-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases, including cancer.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-acetic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
1H-pyrrolo[2,3-c]pyridine: A compound with a different arrangement of the pyridine and pyrrole rings.
Uniqueness
1H-pyrrolo[2,3-b]pyridine-4-acetic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)5-6-1-3-10-9-7(6)2-4-11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI 键 |
WEBIYXMLMUKTLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=NC=CC(=C21)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


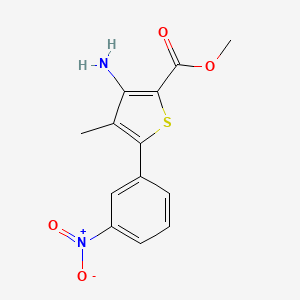



![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
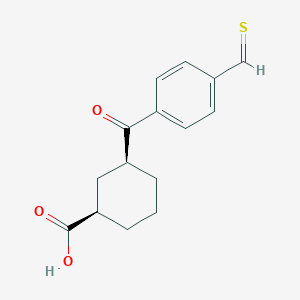

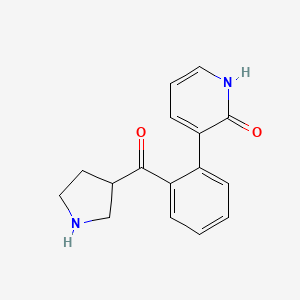


![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
